molecular formula C9H8N4OS B181942 Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- CAS No. 487-16-1

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Cat. No. B181942
CAS RN: 487-16-1
M. Wt: 220.25 g/mol
InChI Key: SLEMRAMJSGBARH-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, also known as Isatin thiosemicarbazone, is a chemical compound with the molecular formula C9H8N4OS . It has a molecular weight of 220.25 g/mol . This compound is also known by other names such as 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide and 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide .


Synthesis Analysis

A novel class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives were designed and synthesized as potent anti-proliferative agents . Most of these compounds showed potent anti-proliferative activity against some tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, and HepG2 .


Molecular Structure Analysis

The molecular structure of this compound includes a 2D structure and a 3D conformer . The InChI string for this compound is InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) . The canonical SMILES string is C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N .


Chemical Reactions Analysis

The compound has been studied for its anti-proliferative activity. Mechanistic study revealed that compound 8c enhanced reactive oxygen species level by inhibiting TrxR and then induced apoptosis by activating apoptosis proteins, bax and cleaved-caspase 3 in HCT116 cells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.25 g/mol . The computed descriptors include an IUPAC Name of (2-hydroxy-1H-indol-3-yl)iminothiourea . The compound has a molecular formula of C9H8N4OS .

Future Directions

The compound has shown potent anti-proliferative activity against some tumor cell lines . Preliminary SAR analysis indicated that modifications of the double bond and ester group made great effects on the anti-proliferative activity . These findings suggest that it is worth conducting further studies on the antitumor potency of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetates .

properties

IUPAC Name

(2-hydroxy-1H-indol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNLAQGUNUQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060067
Record name Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

CAS RN

487-16-1
Record name Isatin beta-thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatin thiosemicarbazone
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Record name Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
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Record name Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955
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